N-Methyl-2-oxo-1,3-oxazolidine-3-sulfonaMide

Descripción general

Descripción

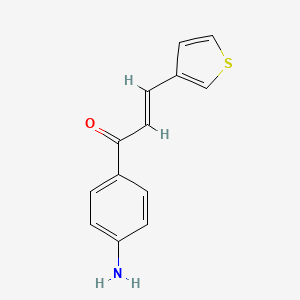

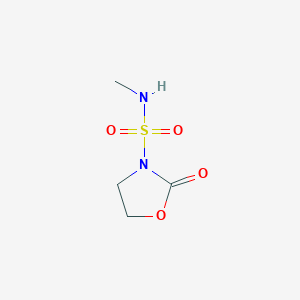

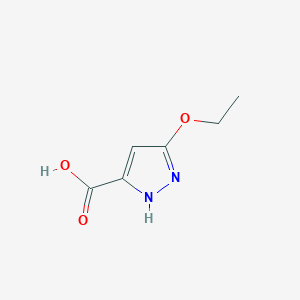

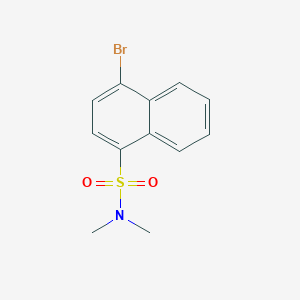

“N-Methyl-2-oxo-1,3-oxazolidine-3-sulfonaMide” is a chemical compound with the molecular formula C4H8N2O4S . It has a molecular weight of 180.18 .

Molecular Structure Analysis

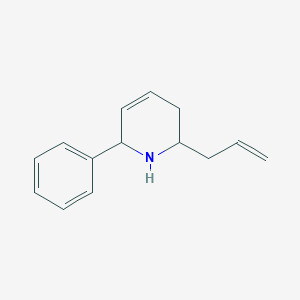

The molecular structure of “this compound” consists of an oxazolidine ring, which is a five-membered heterocyclic compound containing nitrogen and oxygen, and a sulfonamide group .Aplicaciones Científicas De Investigación

Biological and Pharmacological Activity

Compounds containing the oxazolidinone ring, including derivatives of N-Methyl-2-oxo-1,3-oxazolidine-3-sulfonamide, have been identified for their biologically active properties. Research by Karaman et al. (2018) on 1,3‐oxazolidinone derivatives bearing amide, sulfonamide, and thiourea moieties demonstrated significant antimicrobial activity, particularly against Gram-positive bacteria like Staphylococcus aureus. Their work further explored the mechanisms of action, revealing cell membrane damage as a critical factor in the compounds' bactericidal effects. This study also evaluated the compounds for genotoxicity, cytotoxicity, and ADME parameters, highlighting the potential of compound 16 as a non-mutagenic and non-cytotoxic drug candidate with favorable drug likeness scores (Karaman et al., 2018).

Synthetic Applications and Chemical Properties

The chemistry of oxazolidinones, including this compound derivatives, has been extensively explored for its utility in organic synthesis. The work by Williamson and Yoon (2010) discovered that N-sulfonyl oxaziridines react with olefins in the presence of iron salts to afford 1,3-oxazolidines. This process provides a novel route to 1,2-aminoalcohols with regioselectivity opposite to that produced by previously reported copper-catalyzed oxyamination, showcasing the versatility of oxazolidinone derivatives in synthesizing aminoalcohol structures (Williamson & Yoon, 2010).

Further, the synthesis of new series of oxazolidinones having sulfonamide moieties was described by Barbey et al. (2012), illustrating the methodological advancements in the formation of these compounds from prochiral starting materials. This research underscores the importance of oxazolidinones as a scaffold in the development of novel compounds with potential biological activity (Barbey et al., 2012).

Material Science and Polymer Chemistry

In material science, the poly(2-oxazoline)s initiated by perfluoroalkanesulfoneimides, as discussed by Hayashi and Takasu (2015), present an interesting case of the application of oxazolidinone derivatives. These polymers, synthesized through the polymerization of 2-oxazolines, were shown to be electrophoretic and biocompatible, holding promise for coatings and hybrid materials with bioactive glass. Such advancements indicate the potential of oxazolidinone derivatives in creating functional materials with specific biological and chemical properties (Hayashi & Takasu, 2015).

Propiedades

IUPAC Name |

N-methyl-2-oxo-1,3-oxazolidine-3-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O4S/c1-5-11(8,9)6-2-3-10-4(6)7/h5H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNNXCPSAPSNRGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)N1CCOC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20723224 | |

| Record name | N-Methyl-2-oxo-1,3-oxazolidine-3-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20723224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898798-37-3 | |

| Record name | N-Methyl-2-oxo-1,3-oxazolidine-3-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20723224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-Aminophenyl)thio]-N-(4-methylphenyl)-propanamide](/img/structure/B3165382.png)

![2-[(methoxycarbonylamino)carbamoyl]cyclohexane-1-carboxylic Acid](/img/structure/B3165384.png)